2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline
Brand Name: Vulcanchem
CAS No.: 342621-21-0
VCID: VC0027424
InChI: InChI=1S/C17H25ClF3NO2Si/c1-9(2)25(10(3)4,11(5)6)24-15-8-14(22)12(7-13(15)18)16(23)17(19,20)21/h7-11H,22H2,1-6H3
SMILES: CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C(=C1)N)C(=O)C(F)(F)F)Cl
Molecular Formula: C17H25ClF3NO2Si
Molecular Weight: 395.922

2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline

CAS No.: 342621-21-0

Cat. No.: VC0027424

Molecular Formula: C17H25ClF3NO2Si

Molecular Weight: 395.922

* For research use only. Not for human or veterinary use.

2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline - 342621-21-0

Specification

CAS No. 342621-21-0
Molecular Formula C17H25ClF3NO2Si
Molecular Weight 395.922
IUPAC Name 1-[2-amino-5-chloro-4-tri(propan-2-yl)silyloxyphenyl]-2,2,2-trifluoroethanone
Standard InChI InChI=1S/C17H25ClF3NO2Si/c1-9(2)25(10(3)4,11(5)6)24-15-8-14(22)12(7-13(15)18)16(23)17(19,20)21/h7-11H,22H2,1-6H3
Standard InChI Key IHJKTPJNAVUZAV-UHFFFAOYSA-N
SMILES CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C(=C1)N)C(=O)C(F)(F)F)Cl

Introduction

Chemical Identity and Structure

Nomenclature and Identification

2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline, also identified by its IUPAC name 1-[2-amino-5-chloro-4-tri(propan-2-yl)silyloxyphenyl]-2,2,2-trifluoroethanone, is registered with the Chemical Abstracts Service (CAS) number 342621-21-0 . This compound belongs to the class of substituted anilines and features multiple functional groups that contribute to its unique chemical profile and reactivity patterns. The compound's structure allows it to participate in various chemical transformations, making it particularly useful in synthetic organic chemistry and pharmaceutical research applications.

Molecular Structure

The molecular architecture of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline centers around a benzene ring with four key substituents arranged in a specific pattern. The compound contains an amino group (-NH₂) at position 2, adjacent to a trifluoroacetyl moiety (-COCF₃) also at position 2. Additionally, the molecule features a chloro substituent (-Cl) at position 5 and a triisopropylsilyloxy group (-OSi(iPr)₃) at position 4 . This particular arrangement of functional groups creates a molecule with distinctive electronic properties and steric characteristics that influence its chemical behavior and potential applications.

Physical and Chemical Properties

Comprehensive Property Data

Physical and Chemical Characteristics

The physical and chemical characteristics of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline are summarized in Table 1. These properties are essential for understanding the compound's behavior in different environments and its potential applications in various chemical processes.

Table 1: Physical and Chemical Properties of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline

PropertyValue
Molecular FormulaC₁₇H₂₅ClF₃NO₂Si
Molecular Weight395.9 g/mol
CAS Number342621-21-0
IUPAC Name1-[2-amino-5-chloro-4-tri(propan-2-yl)silyloxyphenyl]-2,2,2-trifluoroethanone
Standard InChIInChI=1S/C17H25ClF3NO2Si/c1-9(2)25(10(3)4,11(5)6)24-15-8-14(22)12(7-13(15)18)16(23)17(19,20)21/h7-11H,22H2,1-6H3
AppearanceNot specified in available sources
SolubilityEnhanced solubility in organic solvents due to triisopropylsilyloxy group

Structural Identifiers

The structure of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline can be represented using various chemical notation systems, which are crucial for database indexing and computational chemistry applications. The compound's unique structural characteristics contribute to its specific reactivity profile and applications in organic synthesis. The triisopropylsilyloxy group serves as a protecting group for hydroxyl functionality, while the trifluoroacetyl moiety introduces distinctive electron-withdrawing effects that can be leveraged in various chemical transformations.

Synthesis Methodology

General Synthetic Approach

Biological and Pharmacological Properties

Enzyme Inhibition Activity

2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline has demonstrated notable enzyme inhibition capabilities in research studies, particularly against specific kinases involved in various biological processes. Research has shown that this compound exhibits inhibitory activity against Protein Kinase A and Mitogen-Activated Protein Kinase with IC₅₀ values of 3.5 μM and 4.2 μM, respectively. These findings suggest potential applications in the development of therapeutic agents targeting kinase-mediated pathways, which are implicated in numerous disease states including cancer and inflammatory conditions. The compound's unique structure may contribute to its specific binding interactions with these enzyme targets.

Table 2: Enzyme Inhibition Profile of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline

Enzyme TargetIC₅₀ ValuePotential Application
Protein Kinase A3.5 μMSignal transduction modulation
Mitogen-Activated Protein Kinase4.2 μMCancer research applications

Structure-Activity Relationships

Research Applications

Role in Organic Synthesis

2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline serves as a valuable intermediate in organic synthesis pathways. The compound's unique functional groups provide multiple sites for selective chemical transformations, making it useful for the construction of more complex molecules. The triisopropylsilyloxy group functions as a protecting group for hydroxyl functionality, allowing for selective reactions at other positions in the molecule . Meanwhile, the trifluoroacetyl group introduces a reactive carbonyl functionality that can participate in various condensation reactions. The combination of these features makes the compound particularly useful in synthetic schemes requiring precise control over regioselectivity and functional group compatibility.

Pharmaceutical Research Applications

In pharmaceutical research, 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline may serve as a building block for the development of novel therapeutic agents. The compound's enzyme inhibition properties suggest potential applications in the design of kinase inhibitors for various disease targets. Additionally, the structural elements present in this compound may be incorporated into larger molecular frameworks to modulate pharmacokinetic properties or enhance binding interactions with specific biological targets. The trifluoromethyl group, in particular, is a common motif in many pharmaceutical compounds due to its ability to increase metabolic stability and lipophilicity.

Analytical and Spectroscopic Studies

Current Research and Future Directions

Future Research Opportunities

Several promising directions exist for future research involving 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline. Further investigation of its biological activities against a broader range of targets could uncover new therapeutic applications. Development of improved synthetic methodologies, focusing on higher yields, reduced environmental impact, and more accessible reagents, would enhance the compound's utility in various applications. Structure modification studies, exploring the effects of substituting or adding functional groups at different positions, could lead to derivatives with enhanced properties for specific applications. Additionally, computational studies could provide insights into the compound's electronic structure, reactivity patterns, and potential binding interactions with biological targets.

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